REACTION_CXSMILES
|
C1(O)C=CC=CC=1.C1(S)C=CC=CC=1.C[O:16][C:17]1[CH:22]=[C:21]([C:23]2[CH:24]=[N:25][NH:26][CH:27]=2)[CH:20]=[CH:19][C:18]=1[C:28]1[N:29]=[N:30][C:31]([O:34][CH:35]2[CH2:40][C:39]([CH3:42])([CH3:41])[NH:38][C:37]([CH3:44])([CH3:43])[CH2:36]2)=[CH:32][CH:33]=1.C([O-])([O-])=O.[K+].[K+].[ClH:51].O1CCOCC1>CN1C(=O)CCC1>[ClH:51].[NH:26]1[CH:27]=[C:23]([C:21]2[CH:20]=[CH:19][C:18]([C:28]3[N:29]=[N:30][C:31]([O:34][CH:35]4[CH2:40][C:39]([CH3:42])([CH3:41])[NH:38][C:37]([CH3:44])([CH3:43])[CH2:36]4)=[CH:32][CH:33]=3)=[C:17]([OH:16])[CH:22]=2)[CH:24]=[N:25]1 |f:3.4.5,9.10|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)S
|
Name
|
|
Quantity
|
0.58 mg
|
Type
|
reactant
|
Smiles
|
COC1=C(C=CC(=C1)C=1C=NNC1)C=1N=NC(=CC1)OC1CC(NC(C1)(C)C)(C)C
|
Name
|
|
Quantity
|
0.15 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)S
|
Name
|
|
Quantity
|
0.23 mg
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
9 mL
|
Type
|
solvent
|
Smiles
|
CN1CCCC1=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CCOCC1
|
Type
|
CUSTOM
|
Details
|
the mixture was shaken 18 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After purification (0.1% trifluoroacetic acid as modifier)
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The resulting beige solid was dissolved in CH3CN/H2O/MeOH (6/1/6 mL)
|
Type
|
ADDITION
|
Details
|
SiliaMetS® DMT (2.7 g, 1.4 mmol) was added
|
Type
|
FILTRATION
|
Details
|
The mixture was then filtered through a small celite plug
|
Type
|
CUSTOM
|
Details
|
the filtrate was purified by catch and release
|
Type
|
CONCENTRATION
|
Details
|
The solvent was concentrated in vacuo
|
Type
|
CONCENTRATION
|
Details
|
solvent was concentrated in vacuo
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.N1N=CC(=C1)C=1C=CC(=C(C1)O)C=1N=NC(=CC1)OC1CC(NC(C1)(C)C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 59 mg | |
YIELD: PERCENTYIELD | 9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |